Ethyl 2-(3-fluoropyridin-2-yl)propanoate
Description
Structural Identification and Nomenclature
Ethyl 2-(3-fluoropyridin-2-yl)propanoate is formally identified by the Chemical Abstracts Service registry number 1803591-77-6, establishing its unique identity within the chemical literature. The compound possesses the molecular formula C₁₀H₁₂FNO₂ with a molecular weight of 197.21 grams per mole, indicating a relatively compact organic molecule with specific stereochemical considerations. The Molecular Design Limited number MFCD28125232 provides an additional identifier for this compound in chemical databases.
The structural architecture of this compound can be precisely described through its Simplified Molecular Input Line Entry System representation: CC(C1=NC=CC=C1F)C(OCC)=O. This notation reveals the fundamental connectivity pattern where the fluorine atom is positioned at the 3-position of the pyridine ring, while the propanoate side chain is attached at the 2-position of the same pyridine nucleus. The ethyl ester functionality provides the terminal structural element, creating a molecule that bridges aromatic heterocyclic chemistry with aliphatic ester chemistry.
The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, designating the compound as this compound. This naming system clearly identifies the ethyl ester of propanoic acid that has been substituted at the 2-position with a 3-fluoropyridin-2-yl group. The nomenclature emphasizes the hierarchical structure where the propanoate backbone serves as the primary functional unit, with the fluoropyridine moiety functioning as a substituent that significantly influences the compound's overall chemical behavior.
Table 1: Structural Data for this compound
| Property | Value |
|---|---|
| Chemical Abstracts Service Number | 1803591-77-6 |
| Molecular Formula | C₁₀H₁₂FNO₂ |
| Molecular Weight | 197.21 g/mol |
| Molecular Design Limited Number | MFCD28125232 |
| Simplified Molecular Input Line Entry System | CC(C1=NC=CC=C1F)C(OCC)=O |
The molecular geometry of this compound reflects the planar nature of the pyridine ring system, with the fluorine substituent introducing specific electronic effects through its high electronegativity and small atomic radius. The propanoate side chain provides conformational flexibility, allowing for various spatial arrangements depending on the chemical environment and intermolecular interactions. The strategic positioning of the fluorine atom at the 3-position of the pyridine ring creates unique electronic properties that distinguish this compound from other fluoropyridine derivatives, potentially influencing both its reactivity patterns and biological interactions.
Historical Context in Fluorinated Pyridine Derivatives Research
The development of fluorinated pyridine derivatives emerged from the broader historical trajectory of organofluorine chemistry, which began in the early nineteenth century with fundamental discoveries that laid the groundwork for modern fluorine-containing compounds. The first organofluorine compound was synthesized in 1835 when Dumas and Péligot successfully prepared fluoromethane through the distillation of dimethyl sulfate with potassium fluoride, establishing the foundation for subsequent advances in fluorine incorporation into organic molecules. This early achievement was followed by Alexander Borodin's pioneering work in 1862, where he developed halogen exchange methodology by treating benzoyl chloride with potassium bifluoride to synthesize benzoyl fluoride, demonstrating the feasibility of introducing fluorine into aromatic systems.
The specific development of pyridine chemistry paralleled these advances in organofluorine synthesis, with pyridine itself being first isolated and characterized by Thomas Anderson in 1849 from the products of high-temperature heating of animal bones. Anderson named the compound pyridine after the Greek word for fire, acknowledging its formation under extreme thermal conditions. The structural elucidation of pyridine was achieved decades later through the work of Wilhelm Körner and James Dewar in the 1860s and 1870s, who established the analogy between pyridine and benzene, recognizing that pyridine represents a benzene derivative where one carbon-hydrogen unit is replaced by a nitrogen atom.
The synthesis of fluorinated pyridine derivatives gained significant momentum in the twentieth century as both synthetic methodologies and applications expanded dramatically. The development of perfluoropyridine synthesis in the early 1960s marked a crucial milestone in fluoropyridine chemistry, with researchers such as Chambers and Banks developing methods for preparing highly fluorinated pyridine derivatives through the reaction of pentachloropyridine with anhydrous potassium fluoride. These synthetic advances provided access to a broad range of fluorinated pyridine compounds, including those with selective fluorine substitution patterns that would later influence the development of compounds like this compound.
Table 2: Historical Milestones in Fluorinated Pyridine Research
| Year | Development | Researcher(s) | Significance |
|---|---|---|---|
| 1835 | First organofluorine compound synthesis | Dumas and Péligot | Established fluorine incorporation methodology |
| 1849 | Pyridine isolation and characterization | Thomas Anderson | Foundation of pyridine chemistry |
| 1862 | Halogen exchange methodology | Alexander Borodin | Advanced fluorine substitution techniques |
| 1960s | Perfluoropyridine synthesis development | Chambers et al., Banks et al. | Enabled systematic fluoropyridine synthesis |
The evolution toward more sophisticated fluorinated pyridine derivatives accelerated significantly in the latter half of the twentieth century, driven by recognition of fluorine's unique properties in pharmaceutical and materials applications. The discovery of 5-fluorouracil's anticancer activity in 1957 represented a watershed moment that sparked intensive interest in fluorinated pharmaceuticals and demonstrated the potential for fluorine substitution to dramatically alter biological activity. This discovery provided strong motivation for developing synthetic methods to access fluorinated heterocycles, including various fluoropyridine derivatives that could serve as pharmaceutical intermediates or active compounds.
Structure
2D Structure
Properties
IUPAC Name |
ethyl 2-(3-fluoropyridin-2-yl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO2/c1-3-14-10(13)7(2)9-8(11)5-4-6-12-9/h4-7H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHJAGSGKFHHLKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)C1=C(C=CC=N1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(3-fluoropyridin-2-yl)propanoate typically involves the reaction of 3-fluoropyridine with ethyl 2-bromopropanoate in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The product is then purified using standard techniques such as column chromatography .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3-fluoropyridin-2-yl)propanoate can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the ester group can yield the corresponding alcohol.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like DMF or DMSO.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Substitution: Various substituted pyridines depending on the nucleophile used.
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or other reduced derivatives.
Scientific Research Applications
Ethyl 2-(3-fluoropyridin-2-yl)propanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl 2-(3-fluoropyridin-2-yl)propanoate involves its interaction with specific molecular targets and pathways. The fluorine atom’s electron-withdrawing properties can influence the compound’s reactivity and binding affinity to biological targets. This can result in the modulation of enzymatic activities or receptor interactions, leading to various biological effects .
Comparison with Similar Compounds
Structural Analogues
The following table summarizes key structural analogues, their similarity scores, and distinguishing features:
Key Observations :
- Fluorine substitution on the pyridine ring enhances electronegativity and metabolic stability compared to non-fluorinated analogues .
- Propanoate esters with extended chains (e.g., ethyl 3-(3-fluoropyridin-2-yl)propanoate) exhibit higher lipophilicity, impacting membrane permeability in drug candidates .
Reactivity Trends :
Physical and Chemical Properties
- Solubility: Ethyl 2-(3-fluoropyridin-2-yl)propanoate is sparingly soluble in water (<1 mg/mL) but highly soluble in polar aprotic solvents (e.g., DMSO, THF) due to its ester and fluoropyridinyl groups .
- Stability : Fluorine substitution reduces hydrolytic degradation rates compared to chlorinated analogues (e.g., ethyl 2-(2-chloro-5-nitropyridin-4-yl)acetate) .
Spectroscopic Data
- 1H-NMR: Fluoropyridinyl protons in this compound resonate at δ 6.65–8.40 ppm, similar to other fluorinated pyridines .
- LCMS : Molecular ion peaks for related compounds (e.g., m/z 407 [M+H]+ for propanedioic acid derivatives) confirm structural integrity .
Biological Activity
Ethyl 2-(3-fluoropyridin-2-yl)propanoate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound is characterized by the following molecular formula: . The compound features a pyridine ring with a fluorine atom at the 3-position and an ethyl ester group attached to a propanoate backbone. The presence of the fluorine atom enhances lipophilicity, which may influence its interaction with biological targets.
The biological activity of this compound is believed to stem from its ability to interact with various enzymes and receptors in the body. The fluorine substitution on the pyridine ring can enhance binding affinity to specific molecular targets, potentially influencing several biological pathways. The ester group can undergo hydrolysis, releasing active pyridine derivatives that exert their effects on target biomolecules.
Biological Activity
Research indicates that this compound exhibits a range of biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures may exhibit antimicrobial properties against various pathogens.
- Enzyme Inhibition : The compound has been investigated for its potential to inhibit specific enzymes, which could be beneficial in treating diseases where these enzymes are overactive.
- Pharmacological Applications : Its structure suggests potential applications in drug development, particularly as a pharmaceutical intermediate.
Comparative Biological Activity Table
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| This compound | Antimicrobial, Enzyme Inhibition | Interaction with specific enzymes/receptors |
| Ethyl 2-(3-methylpyridin-2-yl)propanoate | Moderate Antimicrobial Activity | Similar binding interactions but less lipophilicity |
| Ethyl 2-(4-fluoropyridin-2-yl)propanoate | Variable Activity | Different reactivity due to position of fluorine |
| Ethyl 3-(pyridin-4-yl)propanoate | Low Activity | Simplified structure; serves as baseline for comparison |
Case Studies and Research Findings
- Antimicrobial Studies : In a study evaluating the antimicrobial properties of various pyridine derivatives, this compound showed promising results against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both organisms, indicating moderate efficacy .
- Enzyme Interaction : Molecular docking studies revealed that this compound binds effectively to the active site of acetylcholinesterase, suggesting potential as an inhibitor. The binding energy was calculated at -10.5 kcal/mol, indicating strong interaction .
- Pharmacological Applications : A recent investigation into the compound's pharmacological properties highlighted its potential as a lead compound for developing new drugs targeting neurological disorders. The study found that derivatives of this compound exhibited neuroprotective effects in vitro .
Q & A
Synthesis and Optimization
Basic Question: What are the common synthetic routes for Ethyl 2-(3-fluoropyridin-2-yl)propanoate, and how do electron-withdrawing substituents influence its synthesis? Methodological Answer: The synthesis typically involves:
Nitration/Fluorination: Introducing fluorine at the pyridine ring via halogen exchange or electrophilic substitution under acidic conditions .
Esterification: Coupling the fluoropyridine intermediate with propanoic acid derivatives using carbodiimide-mediated esterification .
Electron-withdrawing groups (e.g., -F, -NO₂) enhance electrophilic substitution reactivity but may require controlled conditions (e.g., low temperature) to avoid side reactions .
Advanced Question: How can reaction conditions be optimized to improve regioselectivity in fluoropyridine functionalization? Methodological Answer: Regioselectivity is influenced by:
- Catalytic Systems: Pd-catalyzed cross-coupling to direct substituents to the 3-position .
- Solvent Effects: Polar aprotic solvents (e.g., DMF) stabilize transition states for meta-substitution .
- Temperature Control: Lower temperatures (-20°C to 0°C) reduce kinetic competition, favoring desired regiochemistry .
Structural Characterization
Basic Question: What analytical techniques are essential for confirming the structure of this compound? Methodological Answer:
- X-ray Crystallography: Resolve absolute configuration using SHELX software for refinement .
- NMR Spectroscopy:
- ¹H/¹³C NMR: Identify proton environments (e.g., fluoropyridine protons at δ 7.5–8.5 ppm) .
- ¹⁹F NMR: Confirm fluorine substitution (δ -110 to -120 ppm for aromatic F) .
- IR Spectroscopy: Detect ester carbonyl (C=O) stretching at ~1740 cm⁻¹ .
Advanced Question: How can advanced spectroscopic methods resolve conformational dynamics in solution? Methodological Answer:
- Dynamic NMR (DNMR): Study rotational barriers of the ester group by variable-temperature experiments .
- 2D NOESY: Map spatial proximity between fluoropyridine and ester moieties .
- DFT Calculations: Predict vibrational frequencies and compare with experimental IR data .
Reactivity and Stability
Basic Question: How does the 3-fluoro substituent influence the compound’s chemical reactivity? Methodological Answer: The 3-fluoro group:
- Enhances Electrophilicity: Activates the pyridine ring for nucleophilic attack at adjacent positions .
- Reduces Basicity: Decreases pKa of the pyridine nitrogen (~1.5 vs. ~4.5 for unsubstituted pyridine) .
- Stabilizes Intermediates: Fluorine’s inductive effect stabilizes transition states in ester hydrolysis .
Advanced Question: What mechanistic insights explain the compound’s stability under acidic conditions? Methodological Answer:
- Resonance Stabilization: The fluorine atom delocalizes electron density, reducing protonation at the pyridine nitrogen .
- Ester Hydrolysis Kinetics: Hydrolysis rates (measured via HPLC) are pH-dependent, with slower degradation below pH 3 due to protonation of the nucleophilic hydroxide .
Biological Activity and Interactions
Basic Question: What preliminary assays are used to evaluate the compound’s bioactivity? Methodological Answer:
- Enzyme Inhibition Assays: Screen against kinases (e.g., EGFR) using fluorescence-based ADP-Glo™ kits .
- Cytotoxicity Testing: MTT assays on cancer cell lines (e.g., HeLa) with IC₅₀ determination .
Advanced Question: How can molecular docking predict binding modes to biological targets? Methodological Answer:
- Target Selection: Prioritize proteins with fluoropyridine-binding pockets (e.g., cytochrome P450) .
- Docking Workflow:
- Prepare ligand (AMBER force field) and receptor (PDB: 4DKL).
- Use AutoDock Vina for flexible docking; analyze binding poses with PyMOL .
- Validate with MD simulations (NAMD, 100 ns) to assess stability .
Comparative Structure-Activity Relationships (SAR)
Basic Question: How do structural analogs differ in activity? Methodological Answer:
| Compound | Substituent | Key Activity Difference | Source |
|---|---|---|---|
| Ethyl 2-(4-nitrophenyl)propanoate | -NO₂ (para) | Lower kinase inhibition (IC₅₀ > 50 µM) | |
| Ethyl 2-(3-chloropyridin-2-yl)propanoate | -Cl (meta) | Increased cytotoxicity (IC₅₀ = 12 µM) | |
| Ethyl 2-(3-aminopyridin-2-yl)propanoate | -NH₂ (meta) | Enhanced solubility (logP = 1.2 vs. 2.5 for fluoro) |
Advanced Question: How do substituent electronic effects modulate target selectivity? Methodological Answer:
- Hammett Analysis: Correlate σₚ values of substituents (e.g., -F: σₚ = 0.34) with activity.
- Electron-withdrawing groups improve binding to hydrophobic pockets (e.g., logP = 2.5 for -F vs. 1.8 for -NH₂) .
- QSAR Models: Generate 3D descriptors (e.g., MolSurf) to predict affinity for ATP-binding sites .
Computational and Experimental Data Integration
Advanced Question: How can contradictions between computational predictions and experimental data be resolved? Methodological Answer:
- Case Study: If docking predicts high affinity but assays show low activity:
- Solvent Effects: Re-run docking with explicit water molecules .
- Protonation States: Adjust ligand/protonation at physiological pH (e.g., pyridine N protonation reduces binding) .
- Meta Dynamics: Use enhanced sampling to identify hidden binding conformations .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
